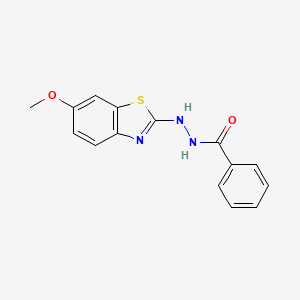
N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that contain a benzene ring fused to a thiazole ring . This class of compounds is known for their diverse range of pharmacological activities, including antitumor effects, antimicrobial properties, anthelmintic activity, analgesic potential, anti-inflammatory characteristics, and anticonvulsive actions .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of amines with various substituted aldehydes . For instance, new Schiff base derivatives of benzothiazole were synthesized through the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehydes .Molecular Structure Analysis
The molecular structure of “N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is characterized by the presence of a benzothiazole ring substituted with a methoxy group at the 6-position . The molecular weight of a similar compound, N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide, is 222.264 .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the substituents present on the benzothiazole ring . The reactivity of these compounds can be influenced by factors such as the electron-donating or electron-withdrawing nature of the substituents, the solvent used, and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” would depend on its specific molecular structure. For instance, the presence of a methoxy group could influence properties such as solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel derivatives of benzothiazole, including N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, have been synthesized and characterized, showing diverse biological activities. These compounds have been prepared and analyzed through analytical and spectral analyses to determine their potential applications in medicinal chemistry (K. K. Vijaya Raj et al., 2007).
Antimicrobial Activity
- Various benzothiazole derivatives have been reported to exhibit significant antimicrobial activity. These activities include both antibacterial and antifungal properties, demonstrating the potential of these compounds in combating microbial infections (N. Patel et al., 2011).
Antiproliferative and Anticancer Activity
- Some benzothiazole derivatives have shown promising antiproliferative activity against human cancer cells. This suggests their potential use as chemotherapeutic agents in cancer treatment. Their mechanisms may involve inhibition of tubulin polymerization, indicating a specific target for their anticancer effects (Hidemitsu Minegishi et al., 2015).
Anticonvulsant and Neuroprotective Effects
- Research into N-(substituted benzothiazol-2-yl)amide derivatives has highlighted their anticonvulsant and neuroprotective effects. These findings open up possibilities for developing new therapeutic agents for neurological disorders (M. Z. Hassan et al., 2012).
Corrosion Inhibition
- Benzothiazole derivatives have also been studied for their corrosion inhibiting properties on steel in acidic solutions. These compounds offer a potential approach for protecting industrial materials against corrosion, providing both economic and environmental benefits (Zhiyong Hu et al., 2016).
Apoptosis Induction in Leukemia Cells
- Certain benzothiazole compounds have been found to induce apoptosis in human leukemia cells, involving reactive oxygen species and mitochondrial-mediated death signaling. This points to their potential as targeted therapies for leukemia (A. Repický et al., 2009).
Schiff Base Compounds: Structure and Biological Activities
- Schiff base compounds derived from benzothiazole have shown notable biological activities, including antimicrobial, antioxidant, and cytotoxic effects. Their interactions with DNA and enzymes suggest their versatility in biological applications (M. Sirajuddin et al., 2013).
Mécanisme D'action
The mechanism of action of benzothiazole derivatives is not fully understood and can vary depending on the specific compound and its biological target . Some benzothiazole derivatives have been reported to act as inhibitors of lipoxygenase, impacting inflammation and psoriasis . Others have demonstrated antibacterial, antifungal, and antitubercular activities .
Safety and Hazards
Orientations Futures
The future research directions for “N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. There is considerable interest in exploring the synthesis of novel Schiff bases of benzothiazole and amides, which have been previously described in the literature . Additionally, further studies could investigate the potential therapeutic applications of these compounds, given their diverse range of pharmacological activities .
Propriétés
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(16-12)18-17-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCRFNIRGBBCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
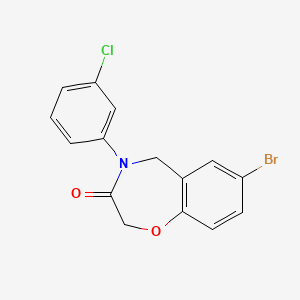
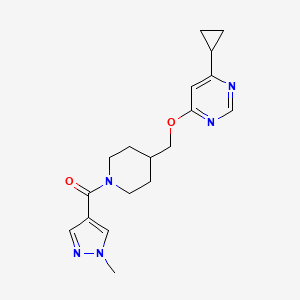
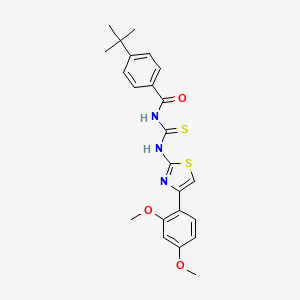
![8-(sec-butyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817848.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2817849.png)



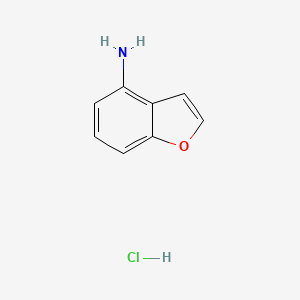

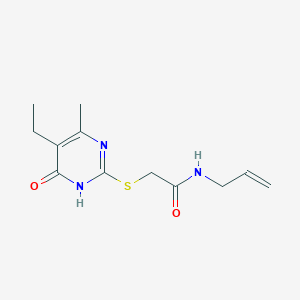

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenylbutanamide](/img/structure/B2817860.png)
![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2817861.png)
